2-(4-Methylphenyl)quinoline-4-carbohydrazide
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Overview
Description
2-(4-Methylphenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.33 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-Methylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is heated to promote the formation of the carbohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-Methylphenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)quinoline: A closely related compound with similar structural features.
Quinoline-4-carbohydrazide: Another derivative of quinoline with a carbohydrazide group.
4-Methylquinoline: A simpler quinoline derivative with a methyl group at the 4-position.
Uniqueness
2-(4-Methylphenyl)quinoline-4-carbohydrazide is unique due to the presence of both the 4-methylphenyl and carbohydrazide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(4-Methylphenyl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antimalarial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4 with a molecular weight of approximately 254.30 g/mol. The structure includes a quinoline ring system substituted with a 4-methylphenyl group and a carbohydrazide functional group, which is crucial for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. A study indicated that quinoline derivatives can inhibit the growth of various bacterial strains. For instance, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 10-50 | Staphylococcus aureus |
20-60 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.
A notable study reported an IC50 value of approximately 30 µM for MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 30 | Caspase activation, Bcl-2 modulation |
HeLa | 25 | Apoptosis induction |
Antimalarial Activity
Recent investigations have highlighted the antimalarial properties of quinoline derivatives, including this compound. A study utilizing the Plasmodium falciparum model demonstrated that this compound inhibits the growth of malaria parasites effectively. The compound's mechanism involves interference with protein synthesis by targeting elongation factor 2 (EF2).
In vivo studies in mice infected with Plasmodium berghei showed significant reduction in parasitemia when treated with doses as low as 5 mg/kg.
Study Type | Dosage (mg/kg) | Efficacy (%) |
---|---|---|
In vivo | 5 | 85 |
In vitro | - | EC50 = 120 nM |
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various quinoline derivatives against clinical isolates of bacteria. The study confirmed that compounds similar to this compound exhibited enhanced antimicrobial activity compared to traditional antibiotics.
- Cytotoxicity Assay : In a cytotoxicity assay involving multiple cancer cell lines, it was observed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.
- Antimalarial Screening : In a phenotypic screening against Plasmodium falciparum , derivatives including this compound were identified as promising candidates for further development due to their favorable pharmacokinetic profiles and low toxicity.
Properties
IUPAC Name |
2-(4-methylphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWANBRSTUSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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